1-[(Cyclopropylmethyl)amino]propan-2-one
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Overview
Description
1-[(Cyclopropylmethyl)amino]propan-2-one is an organic compound with the molecular formula C₇H₁₃NO It is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Cyclopropylmethyl)amino]propan-2-one can be synthesized through several methods. One common approach involves the aminomethylation of 1-(benzyloxy)propan-2-one with cyclopropylmethylamine. This reaction typically requires a chiral catalyst, such as pseudoephedrine, and is carried out in an aqueous medium to achieve high yields and optical purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclopropylmethyl)amino]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
1-[(Cyclopropylmethyl)amino]propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(Cyclopropylmethyl)amino]propan-2-one involves its interaction with specific molecular targets. The cyclopropylmethyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and binding affinity. The amino group can form hydrogen bonds and participate in various biochemical pathways, while the ketone group can undergo nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
1-[(Cyclopropylmethyl)amino]propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
1-[(Cyclopropylmethyl)amino]butan-2-one: Similar structure but with an additional carbon in the alkyl chain.
1-[(Cyclopropylmethyl)amino]propan-2-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
1-[(Cyclopropylmethyl)amino]propan-2-one is unique due to its specific combination of a cyclopropylmethyl group, an amino group, and a ketone group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
1-[(Cyclopropylmethyl)amino]propan-2-one is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
This compound is characterized by a cyclopropylmethyl group attached to an amino group and a ketone functional group. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The cyclopropylmethyl group enhances steric and electronic properties, influencing the compound’s reactivity and binding affinity to target proteins.
- Hydrogen Bonding : The amino group can form hydrogen bonds, facilitating interactions with various enzymes and receptors.
- Nucleophilic Addition : The ketone group can undergo nucleophilic addition reactions, which are critical for its reactivity in biological systems .
Anticancer Properties
Research has demonstrated that this compound exhibits potential anticancer activity. A study focusing on human farnesyltransferase (hFTase) inhibitors highlighted that compounds with similar structural features showed significant inhibitory effects on cancer cell proliferation. The most potent inhibitors in the study had IC50 values in the nanomolar range .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Selective inhibition of neuronal nitric oxide synthase (nNOS) has been associated with neurodegenerative disease treatment. Modifications to similar compounds have shown improved cellular permeability and selectivity against central nervous system receptors .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
Pharmacological Properties
The pharmacological profile of this compound indicates several important characteristics:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration : Moderate likelihood of crossing the blood-brain barrier, essential for neuroactive compounds.
- Cytochrome P450 Interactions : Exhibits inhibitory promiscuity across various CYP450 enzymes, which may affect drug metabolism .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(cyclopropylmethylamino)propan-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(9)4-8-5-7-2-3-7/h7-8H,2-5H2,1H3 |
InChI Key |
ALJPYWBSIKEFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNCC1CC1 |
Origin of Product |
United States |
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